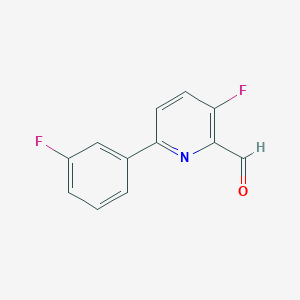
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde, with the chemical formula C12H7F2NO, is a compound that belongs to the class of picolinaldehydes. It contains both a fluorine atom and a phenyl group, making it an interesting molecule for various applications .
Preparation Methods
Synthetic Routes:: The synthetic preparation of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde involves several steps. One common route starts with the reaction of 3-fluorobenzaldehyde with picolinic acid in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions::Step 1: Condensation of 3-fluorobenzaldehyde and picolinic acid.
Step 2: Subsequent cyclization to form the picolinaldehyde ring.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities.
Chemical Reactions Analysis
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group may yield an alcohol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand in biological studies.
Medicine: Research into potential pharmaceutical applications.
Industry: For the synthesis of specialized materials.
Mechanism of Action
The exact mechanism by which 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare this compound with related picolinaldehydes or fluorinated aromatic aldehydes. Its uniqueness lies in the combination of fluorine substitution and the phenyl ring.
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-fluoro-6-(3-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-16)15-11/h1-7H |
InChI Key |
ZOMHMXAKTGRPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


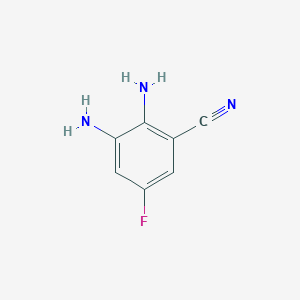
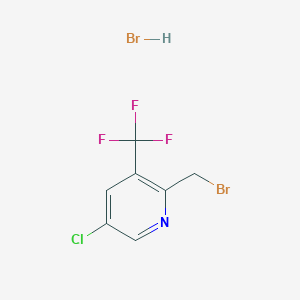


![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
amine](/img/structure/B13090541.png)
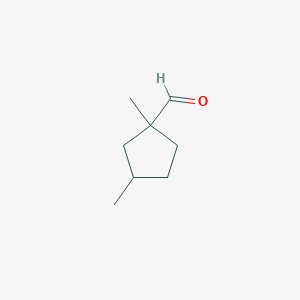
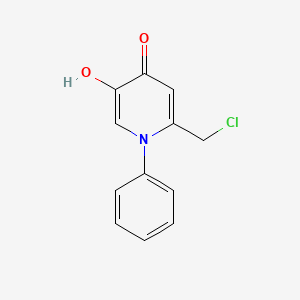
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
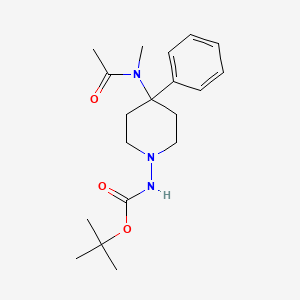

![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
